molecular formula C12H21ClN2O4S B2694579 Tert-butyl (3aS,7aS)-2-chlorosulfonyl-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate CAS No. 2361608-87-7

Tert-butyl (3aS,7aS)-2-chlorosulfonyl-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate

Cat. No. B2694579
CAS RN: 2361608-87-7
M. Wt: 324.82
InChI Key: PMDSLUOEESHKDR-ZJUUUORDSA-N
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Description

  • IUPAC Name : tert-butyl (3aR,7aS)-octahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate
  • Appearance : Pale-yellow to yellow-brown sticky oil to semi-solid

Scientific Research Applications

Synthesis and Characterization

Compounds similar to "Tert-butyl (3aS,7aS)-2-chlorosulfonyl-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate" have been synthesized and characterized, providing foundational knowledge for further applications in chemical synthesis and drug development. For instance, the synthesis and characterization of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate have been detailed, highlighting the importance of such compounds in exploring chemical space and understanding structural properties through X-ray crystallography and DFT analyses (Çolak, Karayel, Buldurun, & Turan, 2021).

Enantioselective Synthesis

The enantioselective synthesis of related pyrrolidine derivatives demonstrates the potential for creating highly specific molecules for pharmaceutical applications. For example, the efficient synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization has been reported, showcasing the utility of such approaches in producing compounds with high yield and optical purity, which is crucial for the development of chiral drugs (Chung et al., 2005).

Material Science and Organic Synthesis

Research on tert-butyl and pyrrolidine derivatives also extends to material science and advanced organic synthesis techniques. For instance, coupling reactions involving tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate with various arylboronic acids have been utilized to produce a series of derivatives, illustrating the versatility of these compounds in organic synthesis (Wustrow & Wise, 1991).

Drug Development Intermediates

The compound's related derivatives have been investigated as intermediates in the synthesis of nicotinic acetylcholine receptor agonists, indicating potential applications in developing treatments for neurological disorders. An optimized synthesis involving key transformations has been described for producing large quantities of such intermediates, underscoring the importance of these compounds in pharmaceutical manufacturing (Jarugu et al., 2018).

properties

IUPAC Name

tert-butyl (3aS,7aS)-2-chlorosulfonyl-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClN2O4S/c1-12(2,3)19-11(16)14-5-4-9-7-15(20(13,17)18)8-10(9)6-14/h9-10H,4-8H2,1-3H3/t9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDSLUOEESHKDR-ZJUUUORDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CN(CC2C1)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2CN(C[C@@H]2C1)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (3aS,7aS)-2-chlorosulfonyl-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate

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